molecular formula C12H16ClNO B3242878 2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde CAS No. 153806-75-8

2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde

Cat. No.: B3242878
CAS No.: 153806-75-8
M. Wt: 225.71 g/mol
InChI Key: DQOPPLLQNKWYTB-UHFFFAOYSA-N
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Description

2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of butyl, chloro, and dimethyl substituents on the nicotinaldehyde core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-heptenoic acid, 3-amino-, ethyl ester with appropriate reagents to introduce the butyl, chloro, and dimethyl groups . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Butyl-6-chloro-4,5-dimethylnicotinic acid.

    Reduction: Formation of 2-Butyl-6-chloro-4,5-dimethylnicotinalcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and dimethyl groups may influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-6-chloro-4,5-dimethylnicotinic acid
  • 2-Butyl-6-chloro-4,5-dimethylnicotinalcohol
  • 2-Butyl-6-chloro-4,5-dimethylnicotinamide

Uniqueness

2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of the butyl, chloro, and dimethyl groups on the nicotinaldehyde core structure differentiates it from other similar compounds and may result in unique biological and chemical activities.

Properties

IUPAC Name

2-butyl-6-chloro-4,5-dimethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-4-5-6-11-10(7-15)8(2)9(3)12(13)14-11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOPPLLQNKWYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=C(C(=N1)Cl)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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